molecular formula C27H32N2O4 B13131998 (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine

(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine

Cat. No.: B13131998
M. Wt: 448.6 g/mol
InChI Key: OXBFOGBTAPHHJC-BJRHDTMISA-N
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Description

The compound (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound consists of two distinct moieties: a pyrrolidine carboxylic acid derivative and a naphthalenylethanamine derivative. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the ethyl and phenylmethoxycarbonyl groups, and the coupling with the naphthalenylethanamine moiety. Common synthetic routes may involve:

    Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The ethyl and phenylmethoxycarbonyl groups can be introduced using alkylation and esterification reactions.

    Coupling Reaction: The final step involves coupling the pyrrolidine derivative with the naphthalenylethanamine derivative using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

The compound (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid: This compound shares the pyrrolidine carboxylic acid moiety but lacks the naphthalenylethanamine derivative.

    (1R)-1-naphthalen-1-ylethanamine: This compound contains the naphthalenylethanamine moiety but lacks the pyrrolidine carboxylic acid derivative.

Uniqueness

The uniqueness of (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine lies in its combined structural features, which may confer unique chemical and biological properties not found in the individual components.

This detailed article provides a comprehensive overview of the compound this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H32N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine

InChI

InChI=1S/C15H19NO4.C12H13N/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11;1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18);2-9H,13H2,1H3/t12-,13+;9-/m11/s1

InChI Key

OXBFOGBTAPHHJC-BJRHDTMISA-N

Isomeric SMILES

CC[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2.C[C@H](C1=CC=CC2=CC=CC=C21)N

Canonical SMILES

CCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2.CC(C1=CC=CC2=CC=CC=C21)N

Origin of Product

United States

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